2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones. These compounds are of significant interest due to their potential pharmacological properties and their structural similarity to nitrogenous bases found in DNA and RNA. Although the specific compound 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one is not directly mentioned in the provided papers, related compounds such as thieno[2,3-d]pyrimidin-4(3H)-ones and pyrido[2,3-d]pyrimidines have been synthesized and studied for their chemical and biological properties .
Synthesis Analysis
The synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives often involves multi-component reactions or cyclization processes. For example, thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized using a green catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur, and formamide, which offers step economy and easy purification . Similarly, pyrido[2,3-d]pyrimidines have been obtained through cyclocondensation reactions, as well as through the aza-Wittig reaction followed by treatment with amines or phenols in the presence of a base . These methods highlight the versatility and reactivity of pyrimidine derivatives in forming complex structures.
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidin-4-one derivatives has been elucidated using spectral analysis and X-ray diffraction studies. For instance, the crystal structure of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one revealed a planar pyrido-pyrimidine moiety with dihedral angles indicating minimal deviation from planarity. The structure is further stabilized by hydrogen bonds and π-π interactions . These structural insights are crucial for understanding the reactivity and potential binding interactions of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrido[1,2-a]pyrimidin-4-one derivatives is diverse, allowing for the generation of highly functionalized or fused pyrimidine derivatives. For example, 2,4-dichlorofuro[3,4-d]pyrimidin-7-one has been used as a scaffold to obtain substituted pyrimidines by reacting with different amine nucleophiles under controlled conditions . Additionally, the synthesis of 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones involves a cyclization reaction with an intramolecular amide addition to an iminium intermediate, demonstrating the potential for further derivatization .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives are influenced by their molecular structure. The planarity of the pyrido-pyrimidine moiety and the presence of substituents such as chlorine atoms can affect the compound's solubility, melting point, and stability. Hydrogen bonding and π-π interactions contribute to the solid-state packing and may influence the compound's crystallinity and solubility in various solvents. These properties are essential for the development of pharmaceutical formulations and for understanding the compound's behavior in biological systems .
Scientific Research Applications
Crystal Structure Analysis
- The compound has been studied for its crystal structure properties, which involve planar pyrido-pyrimidine moieties and interactions like C-H⋯O and C-H⋯Cl hydrogen bonds, as well as π-π interactions. This research provides insight into the molecular arrangement and stability of such compounds (Anthal, Dutt, Satti, Kant, & Gupta, 2014).
Chemical Synthesis and Modification
- 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one serves as a starting point for various chemical modifications, particularly in one-pot chemoselective bis(Suzuki–Miyaura cross-coupling) reactions, highlighting its utility in creating diverse chemical structures (Kabri, Crozet, Primas, & Vanelle, 2012).
Exploration of Novel Heterocyclic Systems
- It's used in the synthesis of novel heterocyclic systems like 12H-pyrido[1′,2′:1,2]pyrimido[4,5-b]quinoline, offering new avenues for pharmaceutical and material science research (Roma, Braccio, Balbi, Mazzei, & Ermili, 1987).
Potential Antimalarial Activity
- Some derivatives of this compound have been synthesized and evaluated for antimalarial activity, revealing moderate effectiveness against certain malaria strains, which suggests potential pharmaceutical applications (Mane, Mohanakrishnan, Sahal, Murumkar, Giridhar, & Yadav, 2014).
Green Chemistry Approaches
- Research has been conducted on environmentally friendly synthesis methods for this compound, emphasizing the importance of sustainable practices in chemical production (Yan, Ma, Sun, Ma, Wang, Ren, & Huang, 2014).
Future Directions
The future directions in the research of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of a straightforward and efficient protocol for sulfenylation/selenylation for 4H-pyrido[1,2-a]pyrimidin-4-one in the presence of iodine under mild conditions is one such direction .
properties
IUPAC Name |
2,7-dichloropyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-2-7-11-6(10)3-8(13)12(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUDDGZNPQEOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427936 | |
Record name | 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
278614-91-8 | |
Record name | 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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